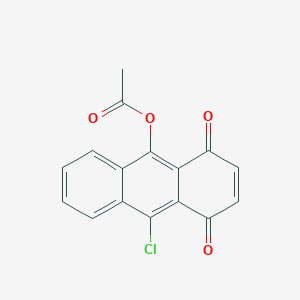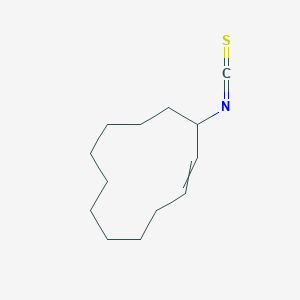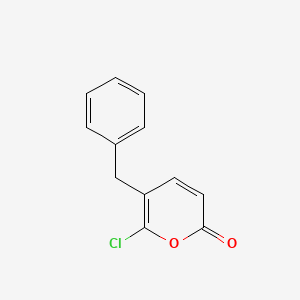
5-Benzyl-6-chloro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-6-chloro-2H-pyran-2-one is a heterocyclic compound with the molecular formula C12H9ClO2 It is a derivative of 2H-pyran-2-one, featuring a benzyl group at the 5-position and a chlorine atom at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-6-chloro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of benzyl chloride with 6-chloro-2H-pyran-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-6-chloro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl-6-chloro-2H-pyran-2-one carboxylic acid, while reduction could produce benzyl-6-chloro-2H-pyran-2-one alcohol.
Applications De Recherche Scientifique
5-Benzyl-6-chloro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Benzyl-6-chloro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2H-pyran-2-one: Lacks the benzyl group at the 5-position.
5-Benzyl-2H-pyran-2-one: Lacks the chlorine atom at the 6-position.
5-Benzyl-6-methyl-2H-pyran-2-one: Features a methyl group instead of a chlorine atom at the 6-position.
Uniqueness
5-Benzyl-6-chloro-2H-pyran-2-one is unique due to the presence of both the benzyl and chlorine substituents, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
85533-81-9 |
|---|---|
Formule moléculaire |
C12H9ClO2 |
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
5-benzyl-6-chloropyran-2-one |
InChI |
InChI=1S/C12H9ClO2/c13-12-10(6-7-11(14)15-12)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
LEZSVUBCMJMIKX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2=C(OC(=O)C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


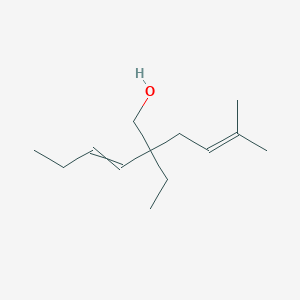
![3-Methyl-10-octylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14412525.png)
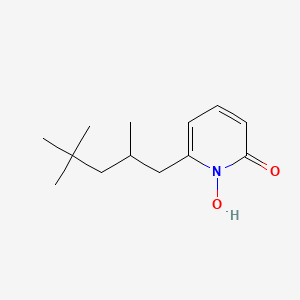
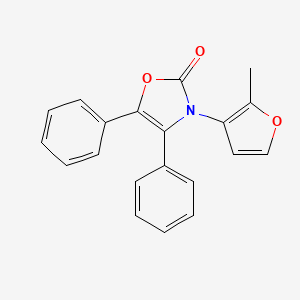
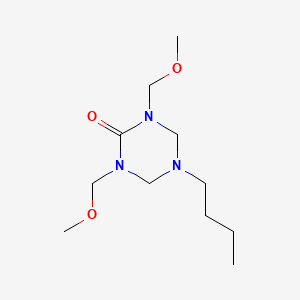
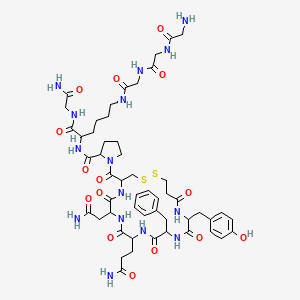
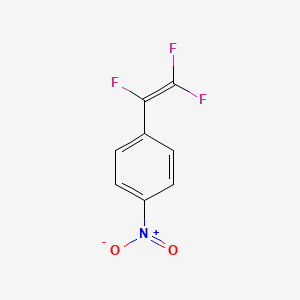
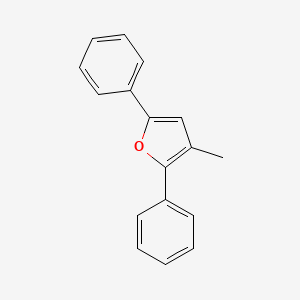
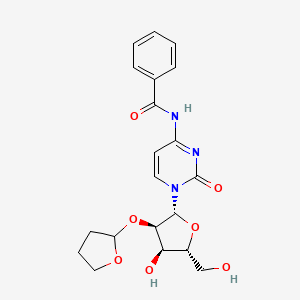

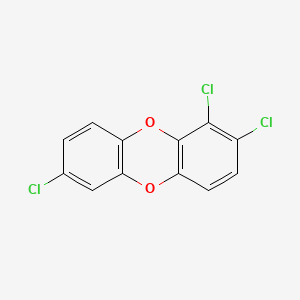
![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
